Piroctone Olamine

Descripción

Propiedades

IUPAC Name |

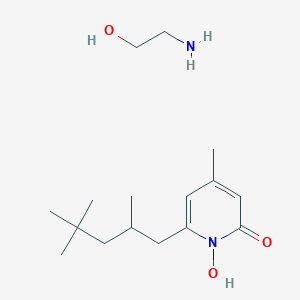

2-aminoethanol;1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.C2H7NO/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5;3-1-2-4/h6,8,11,17H,7,9H2,1-5H3;4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSZTGGZJQFALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68890-66-4 | |

| Record name | Piroctone olamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68890-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piroctone olamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2(1H)-one, compound with 2-aminoethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 141-43-5 and 50650-76-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIROCTONE OLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4V5C6R9FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de piroctona olamine implica varios pasos:

Acilación de Friedel-Crafts: El cloruro de 3,5-trimetilhexanoilo y el isovalerato de metilo se utilizan como materias primas, con tricloruro de aluminio como catalizador, para obtener el éster metílico del ácido 3,7,9-tetrametil-2-deceno-5-ceto.

Reacción de Ciclización: Este intermedio sufre ciclización para formar 4-metil-6-(2,4-trimetilpentil)-2-pirona.

Aminación con Hidroxilamina: Se utiliza clorhidrato de hidroxilamina para sintetizar 1-hidroxi-4-metil-6-(2,4-trimetilpentil)-2-piridona.

Formación de Sal: Finalmente, la etanolamina se hace reaccionar con la piridona para formar piroctona olamine.

Métodos de Producción Industrial

Los métodos de producción industrial a menudo implican pasos similares, pero están optimizados para obtener mayores rendimientos y eficiencia. Por ejemplo, el uso de bases inorgánicas económicas como el carbonato de sodio o el bicarbonato de sodio puede reemplazar las bases orgánicas más caras, lo que reduce los costos y los tiempos de reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones

La piroctona olamine sufre varios tipos de reacciones químicas:

Oxidación: Se puede oxidar en ciertas condiciones, aunque los detalles específicos están menos documentados.

Reducción: Las reacciones de reducción no son típicas para la piroctona olamine.

Sustitución: Puede sufrir reacciones de sustitución, particularmente involucrando el grupo ácido hidroxámico.

Reactivos y Condiciones Comunes

Clorhidrato de Hidroxilamina: Utilizado en el paso de aminación para formar el derivado de piridona.

Etanolamina: Reacciona con la piridona para formar el producto final.

Productos Principales

El producto principal formado a partir de estas reacciones es la propia piroctona olamine, con alta pureza y rendimiento cuando se utilizan condiciones optimizadas .

Aplicaciones Científicas De Investigación

Antidandruff Efficacy

Piroctone olamine is primarily used for its effectiveness in treating dandruff. It acts by targeting the Malassezia yeast, a common contributor to dandruff formation.

Clinical Studies

- A study compared the efficacy of this compound with climbazole, another antifungal agent. Participants using this compound shampoo experienced a complete cure of dandruff in 55% of cases and a reduction in 45% after treatment, while climbazole showed a higher complete cure rate of 80% .

- Another clinical trial demonstrated that a shampoo containing this compound significantly reduced dandruff severity compared to placebo treatments .

Hair Growth Promotion

Research indicates that this compound not only reduces dandruff but also promotes hair growth by improving scalp health.

Case Studies

- In an 8-week randomized controlled trial, female subjects using this compound-containing products exhibited significant increases in hair density and reduced hair shedding compared to placebo groups. The study highlighted improvements in scalp condition as well .

- A separate cohort study evaluated a combination treatment involving salicylic acid and this compound for patients with moderate to severe scalp seborrheic dermatitis. Results showed significant improvements in dandruff, itching, and erythema scores over four weeks .

Scalp Health Enhancement

This compound contributes to overall scalp health by reducing inflammation and controlling sebum production.

Research Findings

- Studies have shown that this compound can mitigate conditions like folliculitis and seborrheic dermatitis by maintaining a balanced scalp microbiome .

- A clinical evaluation demonstrated that the use of this compound improved scalp hydration and reduced oxidative stress on hair follicles, further supporting its role in enhancing scalp health .

Broader Antimicrobial Applications

Beyond hair care, this compound exhibits broad-spectrum antimicrobial activity, making it applicable in various dermatological formulations.

Applications

- This compound has been incorporated into anti-acne products due to its ability to control microbial growth . Its effectiveness against both gram-positive and gram-negative bacteria enhances its utility in treating skin conditions.

- Additionally, it has been explored as a preservative in cosmetics due to its long shelf life and compatibility with various formulations .

Safety Profile

The safety profile of this compound has been extensively documented, showing minimal adverse effects when used in concentrations typically ranging from 0.1% to 1.0%.

Safety Studies

- Clinical trials have reported no significant irritation or allergic reactions associated with the topical application of this compound, reinforcing its suitability for long-term use in personal care products .

Summary Table: Applications of this compound

| Application | Efficacy Evidence | Key Findings |

|---|---|---|

| Antidandruff | Clinical trials comparing with climbazole | 55% cure rate; effective against Malassezia |

| Hair Growth Promotion | Randomized controlled trials | Increased hair density; reduced shedding |

| Scalp Health Enhancement | Studies on seborrheic dermatitis | Improved hydration; reduced inflammation |

| Broader Antimicrobial Use | Inclusion in anti-acne products | Effective against diverse microorganisms |

| Safety Profile | Long-term studies on topical application | Minimal adverse effects reported |

Mecanismo De Acción

La piroctona olamine funciona interrumpiendo la membrana celular de los hongos, inhibiendo su metabolismo energético y la absorción de oxígeno, lo que finalmente conduce a la muerte celular . Se dirige específicamente a la vía de síntesis de ergosterol, que es crucial para la integridad de la membrana celular fúngica .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ciclopirox Olamine

- Chemical Structure : Both piroctone olamine and ciclopirox olamine are hydroxypyridone derivatives, but ciclopirox contains a chlorinated phenyl group, enhancing its broad-spectrum antifungal activity .

- Therapeutic Use : Ciclopirox is used for superficial fungal infections (e.g., onychomycosis, cutaneous candidiasis), whereas this compound is specialized for scalp-related conditions .

- Efficacy : Ciclopirox has higher MIC values (Minimum Inhibitory Concentration) against Candida albicans (1–4 μg/mL) compared to this compound (0.5–2 μg/mL) . However, this compound shows superior anti-inflammatory effects in reducing scalp irritation .

Zinc Pyrithione

- Mechanism : Zinc pyrithione disrupts fungal cell membranes via zinc ion release, whereas this compound targets mitochondrial iron metabolism .

- Clinical Performance : In a bilateral scalp study, a shampoo combining this compound and salicylic acid reduced dandruff severity by 85%, outperforming zinc pyrithione shampoos (72% reduction) . Zinc pyrithione, however, has broader antibacterial activity against Staphylococcus aureus .

- Safety : Zinc pyrithione may cause dryness and irritation at higher concentrations (>2%), while this compound is better tolerated in sensitive skin .

Climbazole

- Antifungal Spectrum : Climbazole exhibits potent activity against Malassezia furfur (MIC <0.06 μg/mL), but its efficacy varies significantly across formulations. This compound maintains consistent MIC values (0.5–5 μg/mL) against M. restricta and M. globosa .

- Clinical Outcomes : A comparative study of antidandruff shampoos found climbazole achieved complete dandruff resolution in 80% of patients, compared to 55% for this compound . However, this compound demonstrated superior antioxidant and anti-inflammatory effects in reducing scalp erythema .

Ketoconazole

- Mechanism : Ketoconazole inhibits fungal ergosterol synthesis, whereas this compound disrupts iron-dependent pathways .

- Efficacy : Ketoconazole (2% shampoo) shows faster symptom relief (1–2 weeks) compared to this compound (3–4 weeks) but is associated with higher rates of scalp irritation and hormonal side effects in long-term use .

- Resistance: this compound has a lower propensity for inducing fungal resistance due to its non-sterol-targeting mechanism .

Formulation Considerations

This compound’s efficacy is influenced by formulation pH and surfactant compatibility. In amino acid-based surfactants (e.g., lauroyl sarcosinate), it retains >90% antimicrobial activity at pH ≤5.5, but its potency declines in high concentrations of anionic surfactants like sodium laureth sulfate (AES) . Stability studies show this compound maintains >95% potency after 12 months at 25°C, outperforming climbazole and zinc pyrithione in thermostability .

Actividad Biológica

Piroctone olamine (PO), also known as octopirox, is a synthetic compound widely recognized for its antifungal and antibacterial properties. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant research findings.

This compound exhibits its biological activity primarily through the following mechanisms:

- Antifungal Activity : PO disrupts fungal cell membranes, inhibiting the growth of various pathogenic fungi, including Candida species and dermatophytes. Its mechanism involves interference with ergosterol synthesis, crucial for maintaining fungal cell integrity .

- Antibacterial Properties : In addition to its antifungal effects, this compound demonstrates significant activity against both gram-positive and gram-negative bacteria. This broad-spectrum antimicrobial effect is beneficial in treating skin infections and other bacterial conditions .

- Protease Inhibition : Recent studies have shown that this compound can inhibit serine proteases like trypsin in a dose-dependent manner. This inhibition is particularly relevant in contexts such as hair loss, where proteolytic activity contributes to hair shedding .

Antifungal Treatments

This compound has been extensively studied for its antifungal efficacy. A notable study evaluated its effectiveness in treating intra-abdominal candidiasis in Swiss mice. The results indicated that PO significantly reduced fungal growth compared to control groups, although it was comparable to amphotericin B in efficacy .

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida parapsilosis | 0.0003% |

| Trichophyton rubrum | 0.006% |

| Scopulariopsis brevicaulis | 0.0006% |

This table summarizes the MIC values of this compound against common fungi responsible for nail infections, demonstrating its potent antifungal properties.

Hair Loss Treatment

In a clinical study involving participants with hair loss concerns, a shampoo containing this compound and zinc sulfate was tested. The results showed a significant increase in hair density after 12 weeks of treatment, suggesting that PO can effectively reduce hair shedding by inhibiting proteolytic enzymes involved in hair loss .

Toxicity and Safety Profile

Research indicates that this compound has a favorable safety profile. Studies conducted on animals have shown low toxicity levels, with no significant adverse effects on major organ systems or chromosomal integrity observed .

Case Studies

- Intra-abdominal Candidiasis : A study involving Swiss mice demonstrated that treatment with this compound led to a statistically significant reduction in fungal growth compared to untreated controls over a 14-day observation period .

- Hair Density Improvement : A randomized double-blind placebo-controlled trial assessed the impact of this compound on hair density. Participants using the PO-containing shampoo reported improved hair retention and density compared to those using a placebo .

Q & A

Q. What are the key physicochemical properties of piroctone olamine that influence its stability in dermatological formulations?

this compound exhibits pH-dependent solubility and stability, functioning optimally in formulations between pH 3–8. It is soluble in ethanol and chloroform but only slightly soluble in water and oils . Its stability in surfactant systems without requiring stabilizers (unlike zinc pyrithione) and thermal resilience (up to 90°C in hydrophilic bases) are critical for formulation design. Derivatographic analysis confirms no chemical interactions between this compound and excipients like sodium carboxymethylcellulose or glycerol, ensuring mechanical stability in semisolid dosage forms .

Q. What is the molecular mechanism underlying this compound’s antifungal activity?

this compound disrupts fungal energy metabolism by chelating iron (Fe²⁺/Fe³⁺) in mitochondria, inhibiting ATP synthesis. This mechanism is effective against Malassezia spp., Candida albicans, and Propionibacterium acnes . Its hydroxamic acid derivative penetrates cell membranes, forming complexes with intracellular iron, which is critical for fungal proliferation and lipid metabolism on the scalp .

Q. What standardized methodologies are used to assess this compound’s purity and activity in research settings?

Certified Reference Materials (CRMs) traceable to USP 1544406 are employed for HPLC and mass spectrometry analyses. Key parameters include batch-specific COA (Certificate of Analysis) validation, SMILES/InChI descriptors for structural verification, and compliance with pharmacopeial guidelines for preservatives .

Advanced Research Questions

Q. How do experimental models for intra-abdominal candidiasis evaluate this compound’s efficacy, and what are their limitations?

Murine models infected with C. albicans (10⁷ cells/mL) via intraperitoneal injection are treated with 0.5 mg/kg this compound. Mycological evaluation of liver, spleen, and kidneys post-14 days shows fungal load reduction comparable to amphotericin B. Limitations include extrapolating rodent pharmacokinetics to humans and excluding host immune interactions .

Q. What methodological considerations are critical when comparing this compound’s efficacy to ketoconazole or zinc pyrithione in clinical trials?

Double-blind studies with ≥80 volunteers over 8 weeks are standard. Parameters include:

- Outcome Measures : Hair shedding reduction, sebum production, anagen/telogen ratios .

- Formulation Consistency : Use of 0.1–1.0% concentrations in surfactant-compatible shampoos .

- Statistical Analysis : ANOVA for intergroup variability and Student’s t-test for fungal growth scoring .

this compound shows superior hair shaft diameter improvement (7.7% vs. 5.4% for ketoconazole) and reduced irritation compared to zinc pyrithione .

Q. How can researchers reconcile in vitro antifungal efficacy with in vivo toxicity findings, such as iron-deficiency anemia in animal models?

In weanling rats, oral this compound without iron supplementation caused microcytic anemia, suggesting iron chelation systemic effects. Methodological mitigation includes:

Q. What advanced techniques are used to optimize this compound’s delivery in novel formulations (e.g., dry shampoos or anti-acne gels)?

- Compatibility Testing : Spider graphs evaluate interactions with cationic surfactants (e.g., quaternary ammonium compounds) and viscosity modifiers .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability during manufacturing (e.g., naphthalan-based ointments) .

- Antimicrobial Assays : Broth microdilution for MIC determination against P. acnes in anaerobic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.